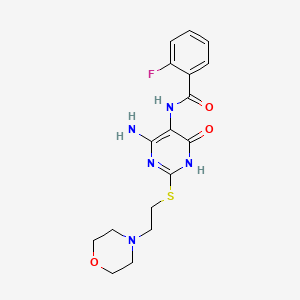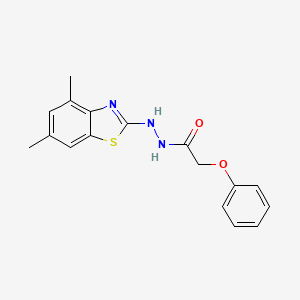![molecular formula C6H10O2 B2794398 6-Methylene-[1,4]dioxepane CAS No. 28544-86-7](/img/structure/B2794398.png)
6-Methylene-[1,4]dioxepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylene-[1,4]dioxepane (CAS No. 28544-86-7) is a cyclic organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . It is also known as 6-methylidene-1,4-dioxepane . This compound belongs to the class of cyclic ketene acetals (CKAs) and has potential applications in polymer synthesis and material design.
Molecular Structure Analysis
The molecular structure of 6-Methylene-[1,4]dioxepane consists of a seven-membered ring containing an oxygen atom and a double bond. The exo-methylene group contributes to its reactivity and potential for ring-opening polymerization .
Chemical Reactions Analysis
6-Methylene-[1,4]dioxepane can undergo radical ring-opening polymerization, leading to the formation of linear polyesters. The mechanism involves the generation of a ring-opened radical, which subsequently propagates the polymer chain. The resulting polymers exhibit various functional groups in their backbone, such as ethers and esters .
Applications De Recherche Scientifique
Degradable Polymeric Nanomaterials
6-Methylene-[1,4]dioxepane is used in the preparation of degradable polymeric nanomaterials with a high solid content and multiple morphologies . The RAFT dispersion polymerization of styrene and 5,6-benzo-2-methylene-1,3-dioxepane was demonstrated to achieve various morphologies, including spheres, vesicles, worms, and large compound vesicles . This opens up a new avenue for the preparation of degradable polymeric nanomaterials .
Tissue Engineering
6-Methylene-[1,4]dioxepane is used in tissue engineering applications . For instance, it can be blended with other materials forming blends, copolymers, and composites with the essential physiochemical and mechanical properties as per the requirement . These scaffolds offer a unique architecture at the nano-scale with desired porosity for selective movement of small molecules and form a suitable three-dimensional matrix similar to ECM .
Skin Tissue Regeneration
6-Methylene-[1,4]dioxepane is used in the preparation of PCL/gelatin blend electrospun nanofibers containing lawsone (2–hydroxy–1,4–naphthoquinone) for skin tissue regeneration . The prepared scaffolds showed increased cell attachment and proliferation along with prolonged release of lawsone over a period of 20 days .
Preparation of Thermoresponsive Degradable Copolymers and Hydrogels
6-Methylene-[1,4]dioxepane is used in the preparation of thermoresponsive degradable copolymers and hydrogels by radical copolymerization of 2-methylene-1,3-dioxepane and N,N-dimethylacrylamide . The obtained polymers exhibited low changes in the swelling ratio and remaining weight of PMD hydrogels were used to determine the degradation behavior of the gels .
Mécanisme D'action
The radical ring-opening polymerization of 6-Methylene-[1,4]dioxepane proceeds via reversible addition-fragmentation transfer (RAFT) mechanism. This process allows for controlled polymerization, resulting in polymers with well-defined molecular weights and narrow distributions. The ability to tune the molecular weight by adjusting the monomer-to-initiator ratio demonstrates the “living” nature of this polymerization .
Safety and Hazards
Propriétés
IUPAC Name |
6-methylidene-1,4-dioxepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6-4-7-2-3-8-5-6/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXYFBLUOIXBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1COCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylene-[1,4]dioxepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2794316.png)
![2-Mercapto-3,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2794319.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2794323.png)
![Tert-butyl N-[(3S,4R)-1-(2-chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2794325.png)


![8-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2794331.png)
![1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2794333.png)
![3,6-Dimethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2794335.png)
![2-(2-fluorophenyl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2794336.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2794337.png)
